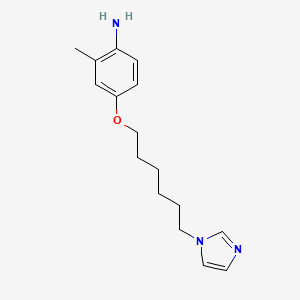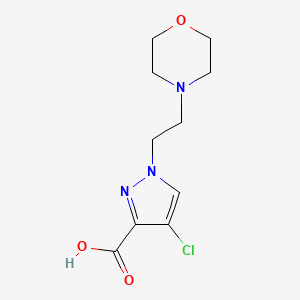
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group and a morpholinoethyl side chain. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules .
Preparation Methods
The synthesis of 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Introduction of the chloro group: Chlorination of the pyrazole ring is performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the morpholinoethyl side chain: This step involves the reaction of the chlorinated pyrazole with morpholine in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to optimize reaction rates and yields .
Scientific Research Applications
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and morpholinoethyl groups play a crucial role in binding to these targets, leading to modulation of their activity. This compound may inhibit or activate certain pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
4-Chloro-1-(2-morpholinoethyl)-1H-pyrazole-3-amine: Differing by the presence of an amine group instead of a carboxylic acid.
4-Chloro-1-(2-piperidinoethyl)-1H-pyrazole-3-carboxylic acid: Featuring a piperidinoethyl side chain instead of morpholinoethyl.
These structural variations can lead to differences in reactivity, solubility, and biological activity, highlighting the importance of this compound in research and development .
Properties
Molecular Formula |
C10H14ClN3O3 |
|---|---|
Molecular Weight |
259.69 g/mol |
IUPAC Name |
4-chloro-1-(2-morpholin-4-ylethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14ClN3O3/c11-8-7-14(12-9(8)10(15)16)2-1-13-3-5-17-6-4-13/h7H,1-6H2,(H,15,16) |
InChI Key |
FQLLCUDJJCNWMS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C=C(C(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


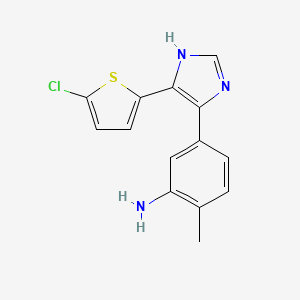
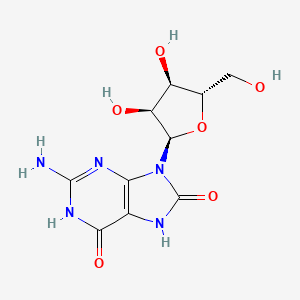

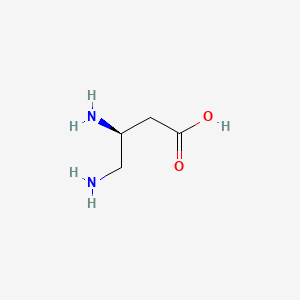
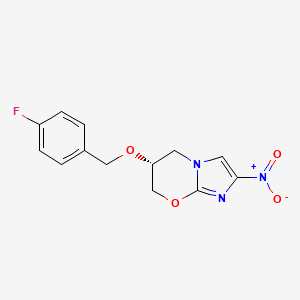

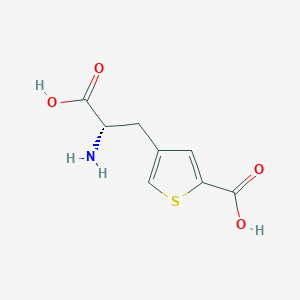


![(3AR,7aS)-5-benzyloctahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B12943588.png)
